2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Catalog No.
S12118350
CAS No.
M.F
C27H27N5O4S
M. Wt
517.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-tria...

Product Name

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide

Molecular Formula

C27H27N5O4S

Molecular Weight

517.6 g/mol

InChI

InChI=1S/C27H27N5O4S/c1-4-36-22-13-10-19(11-14-22)17-28-29-25(33)18-37-27-31-30-26(32(27)21-8-6-5-7-9-21)20-12-15-23(34-2)24(16-20)35-3/h5-17H,4,18H2,1-3H3,(H,29,33)/b28-17+

InChI Key

MZZAGZWUZFRJED-OGLMXYFKSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic molecule that belongs to the class of triazole derivatives. Its structure features a triazole ring, a sulfanyl group, and various aromatic substituents, which contribute to its unique chemical properties. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.

The synthesis of this compound typically involves several key reactions:

  • Formation of the Triazole Ring: This is achieved by reacting a hydrazine derivative with an appropriate nitrile under acidic or basic conditions.
  • Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound, often in the presence of a base like sodium hydroxide.
  • Aromatic Substitution: Electrophilic aromatic substitution reactions are used to introduce various aromatic substituents, employing halogenated aromatic compounds and Lewis acids as reagents.

These steps highlight the complexity and multi-step nature of synthesizing this compound, indicating its potential for diverse chemical modifications.

The biological activity of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has been explored in various studies:

  • Enzyme Inhibition: The compound has shown the ability to inhibit specific enzymes such as kinases by binding to their active sites, thus preventing substrate access.
  • DNA Intercalation: It can intercalate into DNA strands, disrupting replication processes and potentially leading to apoptosis in cancer cells.
  • Reactive Oxygen Species Generation: The compound can induce oxidative stress through reactive oxygen species generation, contributing to its anticancer properties.

These activities suggest that this compound could be a candidate for further development as an anticancer agent.

Several synthetic routes have been reported for the preparation of this compound:

  • S-Alkylation Reaction: This method involves the reaction of a triazole-thiol with alkyl halides in the presence of bases like cesium carbonate.
  • Reduction Reactions: Utilizing reducing agents such as sodium borohydride to modify carbonyl groups associated with the triazole ring can yield desired derivatives.
  • Electrophilic Aromatic Substitution: The introduction of various substituents is performed through electrophilic aromatic substitution reactions.

These methods underscore the versatility and complexity involved in synthesizing this compound.

Due to its unique structure and biological activity, 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer drugs.
  • Biochemical Research: As a tool for studying enzyme inhibition and DNA interactions.

Its diverse functionalities make it suitable for various applications in medicinal chemistry.

Interaction studies have indicated that this compound can effectively bind to multiple molecular targets. Its ability to inhibit enzyme activity and intercalate into DNA suggests potential pathways for therapeutic action against cancer. Additionally, studies on its interaction with cellular components can provide insights into its mechanism of action and help optimize its pharmacological properties.

Several compounds share structural similarities with 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazideSimilar triazole and sulfanyl structureDifferent aromatic substituent (fluorophenyl)
2-{[5-(3-methoxyphenyl)-4-phenyltetrazol-5-yl]sulfanyl}-N'-[(E)-(dimethylaminophenyl)methylidene]acetohydrazideContains tetrazole instead of triazoleDifferent heterocyclic ring
2-{[5-(3-nitrophenyl)-4-phenyltetrazol-5-yl]sulfanyl}-N'-[(E)-(hydroxymethyl)phenyl]acetohydrazideSimilar sulfanyl group but with nitrophenylNitro group alters electronic properties

These compounds illustrate variations in substituents and ring structures that may influence their biological activities and applications. The uniqueness of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups that confer distinct chemical and biological properties.

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name derives from its core scaffold:

  • 1,2,4-triazole backbone: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
  • 5-(3,4-dimethoxyphenyl) substitution: A methoxy-rich phenyl group at position 5 of the triazole ring.
  • 4-phenyl substitution: A benzene ring directly attached to position 4 of the triazole.
  • 3-sulfanylacetohydrazide side chain: A sulfur-containing acetohydrazide group at position 3, further conjugated to an (E)-4-ethoxyphenylmethylidene moiety.

The molecular formula is C₂₆H₂₅N₅O₄S, with a calculated molecular weight of 527.58 g/mol. Key spectral identifiers include:

  • IR: Bands at ~1650 cm⁻¹ (C=O), ~1550 cm⁻¹ (C=N), and ~3050 cm⁻¹ (N–H).
  • ¹H NMR: Singlets at δ 8–9 ppm (=CH) and δ 10–13 ppm (N–H).
  • ¹³C NMR: Signals at δ 145–160 ppm (=CH) and δ 160–170 ppm (C=O).

Position in the Hydrazide-Hydrazone Family

Hydrazide-hydrazones are characterized by an azomethine (–NH–N=CH–) group adjacent to a carbonyl, enabling diverse bioactivities. This compound’s hydrazide-hydrazone moiety facilitates hydrogen bonding with biological targets, while the triazole and sulfanyl groups enhance metabolic stability and enzyme inhibition. Comparative analysis with analogs (Table 1) highlights its structural uniqueness.

Table 1: Structural Comparison with Related Hydrazide-Hydrazones

CompoundKey MoietiesMolecular Weight (g/mol)Bioactivity Reference
Target Compound1,2,4-triazole, sulfanyl, ethoxy527.58Inferred
SH2-3 (from )Sulfonylhydrazone, butylN/AAChE inhibition
CID 6866570 (from )Triazole, methoxy503.60N/A

XLogP3

4.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

517.17837553 g/mol

Monoisotopic Mass

517.17837553 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-09-2024

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